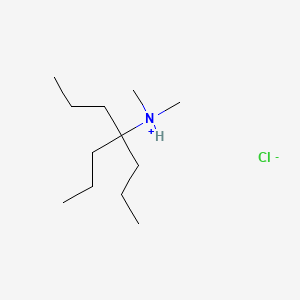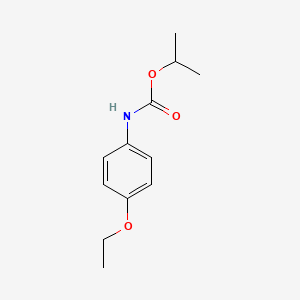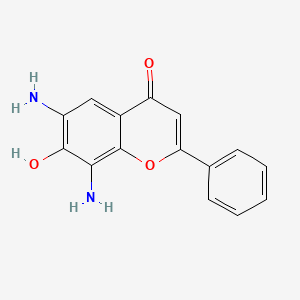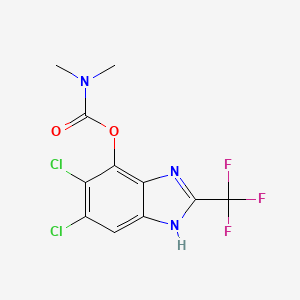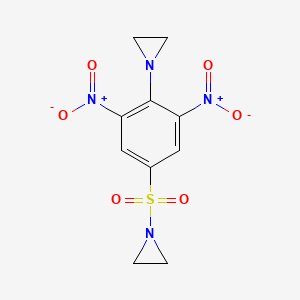
Aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- is a complex organic compound featuring an aziridine ring, which is a three-membered nitrogen-containing ring Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- typically involves the nucleophilic ring-opening reactions of aziridines. These reactions are facilitated by the presence of electron-withdrawing groups such as sulfonyl groups, which activate the aziridine ring towards nucleophilic attack . Common reagents used in these reactions include benzoyl fluoride and hexafluoroisopropanol .
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the use of trifunctional aziridine crosslinkers. These crosslinkers are used in various applications, including automotive coatings, where they enhance the physical and chemical properties of polyurethane coatings .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions involve the attack of nucleophiles on the aziridine ring, leading to the formation of various products.
Substitution Reactions: The presence of electron-withdrawing groups such as sulfonyl groups facilitates substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of aziridine derivatives include benzoyl fluoride, hexafluoroisopropanol, and various Lewis acids . Reaction conditions often involve the use of solvents such as tert-butyl methyl ether and the presence of catalysts like (salen)Co(III) .
Major Products Formed
The major products formed from the reactions of aziridine derivatives include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These products are valuable intermediates in the synthesis of biologically and pharmaceutically important compounds.
Scientific Research Applications
Aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- has several scientific research applications:
Medicinal Chemistry: Aziridine derivatives are used in the synthesis of anticancer, antibacterial, and antimicrobial agents.
Materials Science: Trifunctional aziridine crosslinkers are used in the production of high-performance coatings and adhesives.
Biological Research: Aziridine-containing compounds are studied for their immunomodulatory and anticancer properties.
Mechanism of Action
The mechanism of action of aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the presence of electron-withdrawing groups, which activate the ring towards nucleophilic attack . The resulting products can interact with various molecular targets, including DNA and proteins, leading to their biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aziridine, 1-((4-(1-aziridinyl)-3,5-dinitrophenyl)sulfonyl)- include other aziridine derivatives such as:
Pyrrolomycin B: An antibacterial agent.
Clotrimazole: An antifungal agent.
Furazolidone: An antibacterial agent.
Properties
CAS No. |
64425-95-2 |
|---|---|
Molecular Formula |
C10H10N4O6S |
Molecular Weight |
314.28 g/mol |
IUPAC Name |
1-[4-(aziridin-1-ylsulfonyl)-2,6-dinitrophenyl]aziridine |
InChI |
InChI=1S/C10H10N4O6S/c15-13(16)8-5-7(21(19,20)12-3-4-12)6-9(14(17)18)10(8)11-1-2-11/h5-6H,1-4H2 |
InChI Key |
VZRZYLIGPLACBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=C(C=C(C=C2[N+](=O)[O-])S(=O)(=O)N3CC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


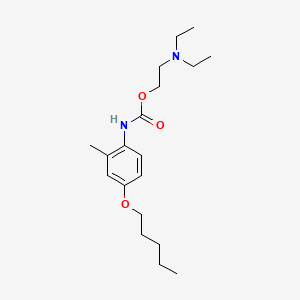
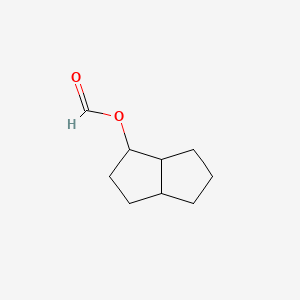
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)
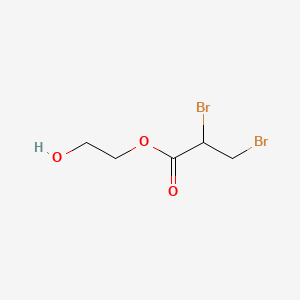
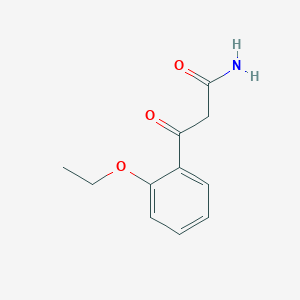

![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)

